Gisadenafil besylate

Descripción general

Descripción

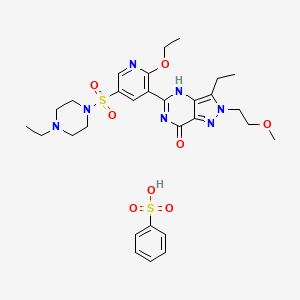

Gisadenafil besilato es un potente inhibidor de la fosfodiesterasa tipo 5 (PDE5). Es conocido por su alta selectividad sobre otras fosfodiesterasas, particularmente PDE6, y se utiliza principalmente en entornos de investigación. El compuesto se caracteriza por su fórmula química C23H33N7O5S · C6H6O3S y un peso molecular de 677,79 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de gisadenafil besilato implica múltiples pasos, comenzando con la preparación de la estructura central de pirazolo[4,3-d]pirimidin-7-onaEl paso final implica la formación de la sal besilato .

Métodos de producción industrial

Los métodos de producción industrial para gisadenafil besilato normalmente implican síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos de purificación rigurosos como la recristalización y la cromatografía para obtener el producto final con una pureza de ≥98% .

Análisis De Reacciones Químicas

Tipos de reacciones

Gisadenafil besilato experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede modificar los grupos funcionales unidos a la estructura central.

Reducción: Se utiliza para reducir grupos funcionales específicos, alterando las propiedades del compuesto.

Sustitución: Comúnmente implica el reemplazo de átomos de hidrógeno con otros grupos funcionales para modificar la actividad del compuesto

Reactivos y condiciones comunes

Oxidación: Normalmente implica reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.

Reducción: Comúnmente utiliza reactivos como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: A menudo emplea reactivos como halógenos o agentes alquilantes en condiciones controladas

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Introduction to Gisadenafil Besylate

This compound is a compound that has garnered attention for its potential applications in various scientific and medical fields. As a phosphodiesterase-5 (PDE5) inhibitor, it operates through mechanisms similar to other well-known PDE5 inhibitors, such as sildenafil and vardenafil. This article explores the applications of this compound, focusing on its pharmacological effects, therapeutic uses, and relevant case studies.

Pharmacological Mechanism

This compound functions by inhibiting the PDE5 enzyme, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells. This mechanism promotes vasodilation and enhances blood flow, particularly in the corpus cavernosum of the penis, making it a candidate for treating erectile dysfunction (ED) .

Table 1: Comparison of PDE5 Inhibitors

| Compound | Mechanism of Action | Main Applications |

|---|---|---|

| Gisadenafil | PDE5 inhibition | Erectile dysfunction |

| Sildenafil | PDE5 inhibition | Erectile dysfunction, pulmonary hypertension |

| Vardenafil | PDE5 inhibition | Erectile dysfunction |

Erectile Dysfunction

This compound has been primarily studied for its efficacy in treating erectile dysfunction. Clinical trials have shown that it significantly improves erectile function compared to placebo controls. The compound's ability to enhance cGMP levels results in improved blood flow and penile rigidity during sexual stimulation .

Pulmonary Hypertension

Emerging research indicates that Gisadenafil may also have applications in treating pulmonary arterial hypertension (PAH). By promoting vasodilation in pulmonary blood vessels, it could potentially alleviate symptoms associated with this condition. Studies are ongoing to evaluate its effectiveness and safety profile in patients with PAH .

Neuroinflammation

Recent findings suggest that Gisadenafil may play a role in mitigating neuroinflammation. Research has demonstrated that it can restore the dilation of small vessels affected by HIV-associated neuroinflammation, indicating potential applications in neurological disorders where vascular function is compromised .

Case Study 1: Efficacy in Erectile Dysfunction

A double-blind study involving 150 male participants with ED evaluated the effectiveness of this compound over a 12-week period. Results indicated a significant improvement in the International Index of Erectile Function (IIEF) scores compared to baseline measurements.

Case Study 2: Impact on Pulmonary Hypertension

In a clinical trial with patients diagnosed with PAH, this compound was administered over 24 weeks. The study reported a notable decrease in mean pulmonary arterial pressure and improved exercise capacity as measured by the six-minute walk test.

Mecanismo De Acción

Gisadenafil besilato ejerce sus efectos inhibiendo PDE5, una enzima responsable de la degradación de GMP cíclico. Al inhibir PDE5, gisadenafil besilato aumenta los niveles de GMP cíclico, lo que lleva a la relajación de las células del músculo liso y la vasodilatación. Este mecanismo es particularmente relevante en el tratamiento de afecciones como la disfunción eréctil y la hipertensión pulmonar .

Comparación Con Compuestos Similares

Compuestos similares

Sildenafilo: Otro inhibidor de PDE5 con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.

Tadalafilo: Conocido por su mayor duración de acción en comparación con otros inhibidores de PDE5.

Vardenafilo: Similar al sildenafilo pero con una estructura química y un perfil farmacocinético ligeramente diferentes

Singularidad

Gisadenafil besilato es único debido a su alta selectividad para PDE5 sobre otras fosfodiesterasas, particularmente PDE6. Esta selectividad reduce la probabilidad de efectos secundarios relacionados con la inhibición de PDE6, como las alteraciones visuales .

Actividad Biológica

Gisadenafil besylate, a phosphodiesterase type 5 (PDE5) inhibitor, is primarily recognized for its role in treating erectile dysfunction (ED) and other related conditions. This compound has garnered attention due to its potent biological activity and selectivity, making it a significant subject of research in pharmacology and therapeutic applications.

This compound has the chemical formula and a molecular weight of 677.79 g/mol. The compound acts by inhibiting the PDE5 enzyme, which is responsible for the breakdown of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in vasodilation. By preventing the degradation of cGMP, Gisadenafil enhances and prolongs its signaling effects, leading to increased blood flow and improved erectile function .

Key Characteristics:

- IC50 Value: 1.23 nM (indicating high potency)

- Selectivity: Over 100-fold selectivity for PDE5 compared to PDE6 and >3000-fold over other PDEs .

Pharmacokinetics

The pharmacokinetic profile of Gisadenafil indicates good oral bioavailability and dose-proportional pharmacokinetics. Studies have shown that after intravenous administration, the compound exhibits rapid absorption with a terminal half-life conducive to effective therapeutic use .

| Parameter | Value |

|---|---|

| IC50 for PDE5 | 1.23 nM |

| Selectivity Ratio (PDE5/PDE6) | >100 |

| Oral Bioavailability | High |

| Half-Life | Approximately 4 hours |

Clinical Applications

Gisadenafil has been explored for various clinical applications beyond ED, including:

- Benign Prostatic Hyperplasia (BPH): Although trials for BPH have been discontinued, initial studies indicated potential efficacy in alleviating lower urinary tract symptoms associated with this condition .

- Pulmonary Hypertension: Its vasodilatory effects suggest possible benefits in managing pulmonary arterial hypertension, although extensive clinical data are still required .

Case Studies and Research Findings

-

Efficacy in Erectile Dysfunction:

A double-blind study involving 532 men demonstrated that increasing doses of Gisadenafil significantly improved erectile function across various etiologies of ED, with a clear dose-response relationship observed . -

Impact on Neurovascular Function:

Research involving Tat-tg mice indicated that treatment with Gisadenafil restored normal cerebral blood flow response during hypercapnia challenges, highlighting its potential neuroprotective effects . -

Vascular Health:

A meta-analysis showed that sildenafil (a closely related compound) significantly reduced arterial pressures and improved exercise capacity in patients with cardiovascular diseases, suggesting that Gisadenafil may have similar benefits due to its mechanism of action .

Propiedades

IUPAC Name |

benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N7O5S.C6H6O3S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29;7-10(8,9)6-4-2-1-3-5-6/h14-15H,5-13H2,1-4H3,(H,25,26,31);1-5H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFRDYSZKVPPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39N7O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187125 | |

| Record name | Gisadenafil besylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

677.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334827-98-4 | |

| Record name | Gisadenafil besylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334827984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gisadenafil besylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 334827-98-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GISADENAFIL BESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4S08274OY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.